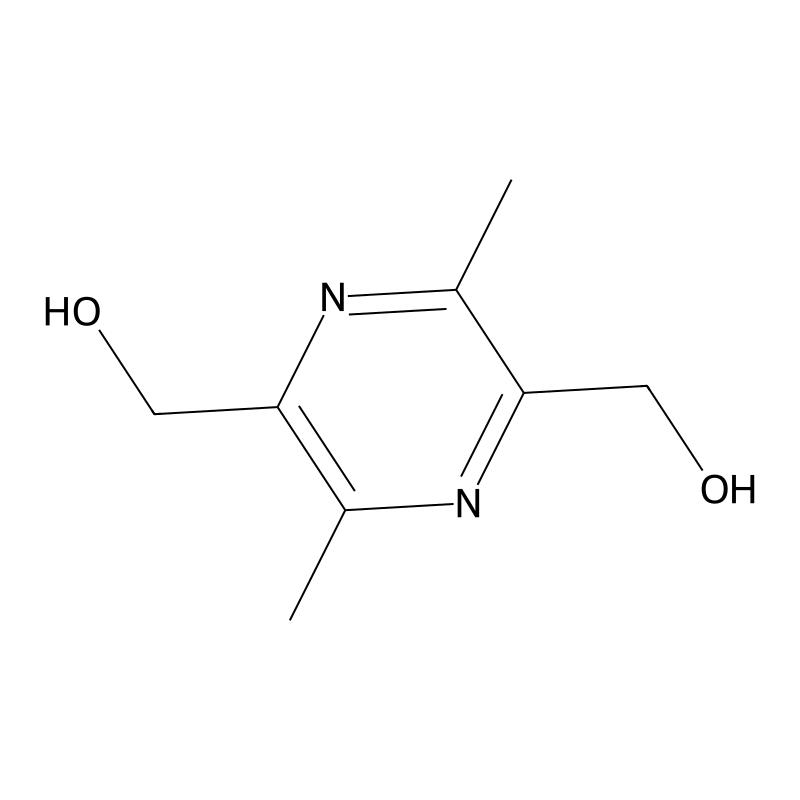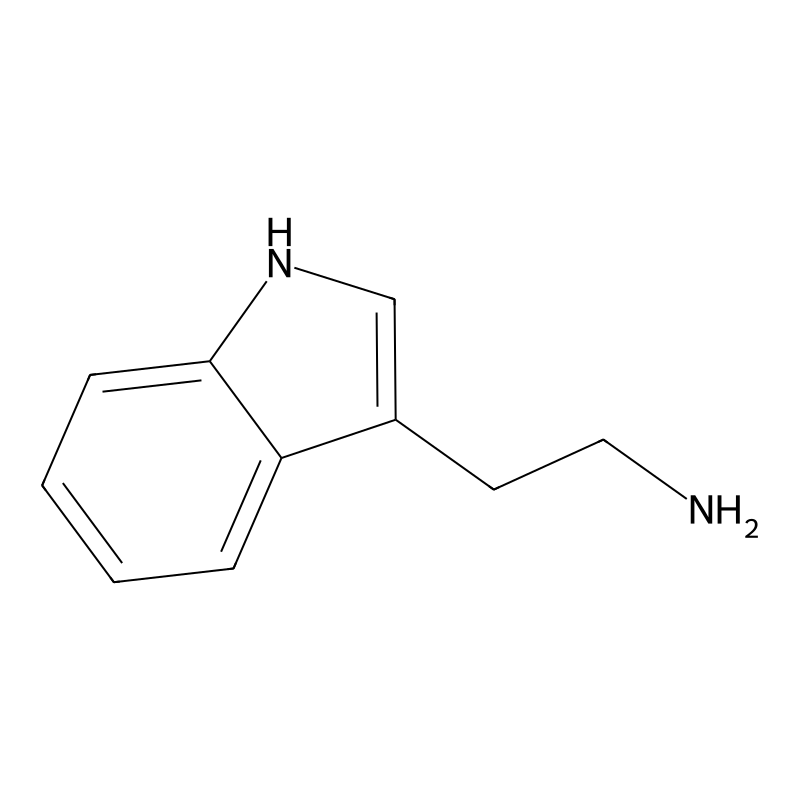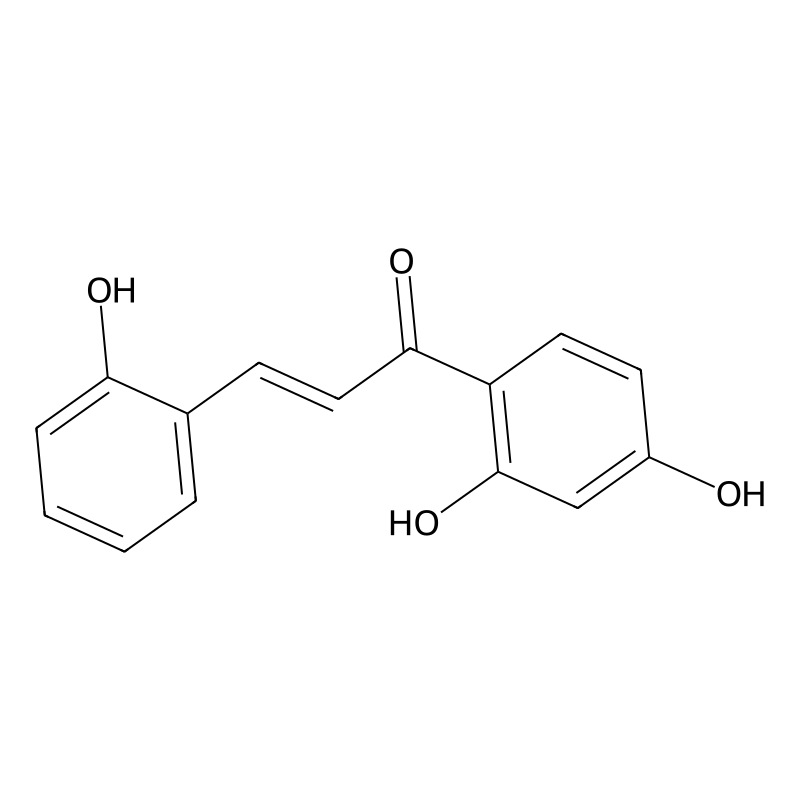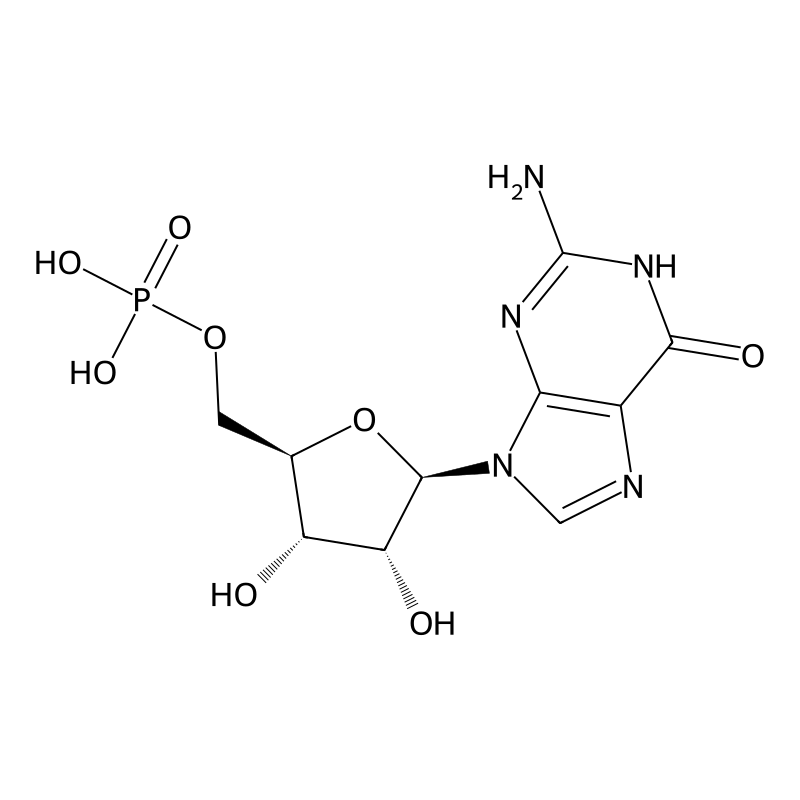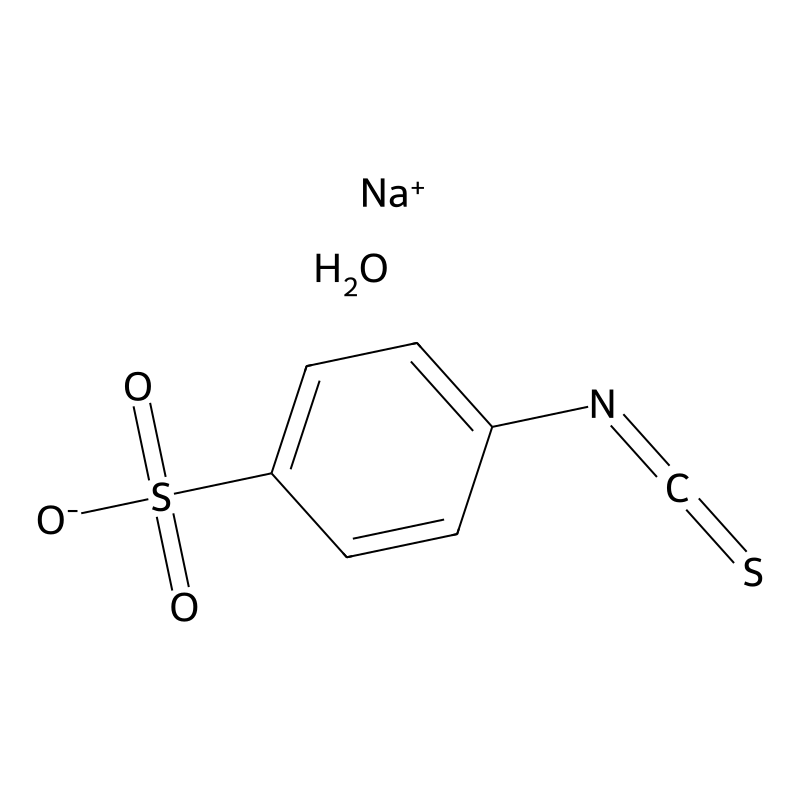Potassium aluminate
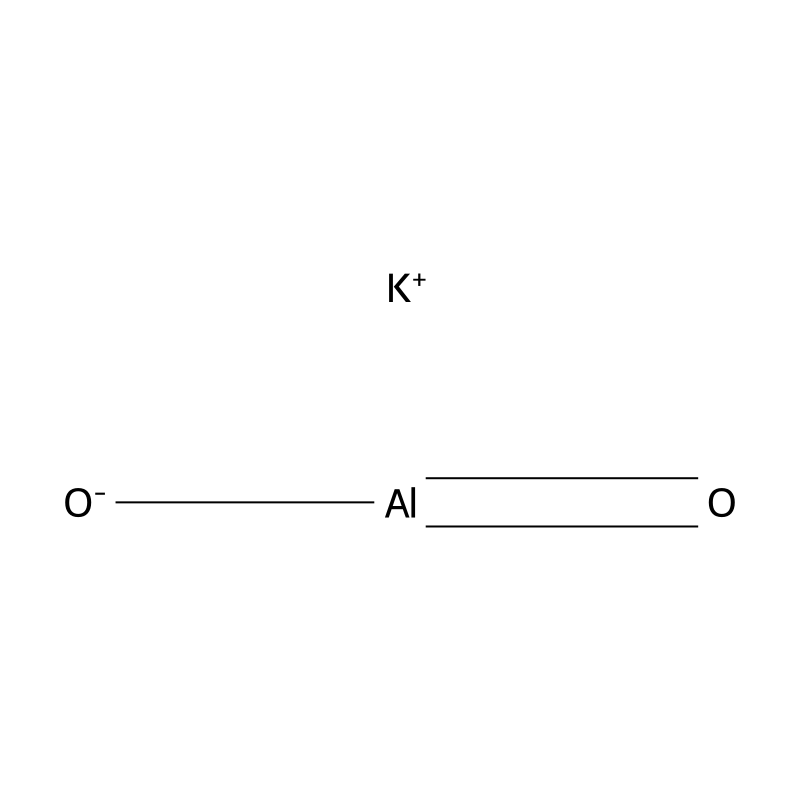
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Water Treatment
Flocculation
Potassium aluminate acts as a flocculant, aiding in the removal of suspended particles from water. It helps destabilize these particles, allowing them to clump together and settle out of the water []. This process is crucial for purifying water for various purposes, including drinking water and industrial applications.
Phosphate Removal
Research suggests that potassium aluminate can be effective in removing phosphate from water. Phosphate pollution is a growing concern due to its contribution to harmful algal blooms. Studies have shown that potassium aluminate can form insoluble precipitates with phosphate, promoting its removal from water bodies [].
Material Science
Ceramics
Potassium aluminate is a component in some ceramic materials, particularly those with specific optical properties. It can influence the refractive index and luminescence of ceramics, making it valuable for research in areas like light-emitting diodes (LEDs) and optical fibers [].
Catalysts
Researchers are exploring the potential of potassium aluminate as a catalyst for various chemical reactions. Its unique properties, including its high surface area and thermal stability, make it a promising candidate for developing new and efficient catalysts [].
Potassium aluminate is an inorganic compound with the chemical formula . It is a white crystalline solid that is highly soluble in water. This compound is commonly formed through the reaction of aluminum with potassium hydroxide in an aqueous solution, producing potassium aluminate and hydrogen gas as a byproduct. Potassium aluminate serves as an important precursor in the synthesis of potassium aluminum sulfate and has various industrial applications, particularly in water treatment and as a coagulant.
The primary reaction for the formation of potassium aluminate involves the dissolution of aluminum in potassium hydroxide:
In this reaction, aluminum reacts with potassium hydroxide and water to form potassium tetrahydroxoaluminate. Upon further treatment with sulfuric acid, potassium aluminate can be converted into potassium aluminum sulfate:
These reactions illustrate the versatility of potassium aluminate as an intermediate compound in various chemical syntheses.
Several methods exist for synthesizing potassium aluminate:
- Direct Reaction Method: This involves dissolving aluminum metal in an aqueous solution of potassium hydroxide, as described previously. The reaction typically occurs at elevated temperatures to enhance solubility and reaction rates.
- Recrystallization: This method utilizes existing potassium aluminum sulfate or other sources containing potassium and aluminum ions. By dissolving these compounds in water and allowing them to crystallize under controlled conditions, high-purity potassium aluminate can be obtained .
- Hydrothermal Synthesis: In this method, aluminum hydroxide is reacted with potassium hydroxide under high-temperature and high-pressure conditions to produce potassium aluminate crystals.
Potassium aluminate has diverse applications across several industries:
- Water Treatment: It is widely used as a coagulant in water purification processes to remove impurities and suspended solids.
- Construction: The compound acts as a cement additive to enhance the properties of concrete.
- Textile Industry: It is utilized in dyeing processes to improve color uptake and fixation.
- Food Industry: Potassium aluminate serves as a food additive, particularly in the processing of starches and other carbohydrate-rich foods.
Studies have shown that potassium aluminate interacts significantly with various biomolecules, particularly starches. For example, its addition to potato starch noodles improves water retention capacity and modifies the structural properties of the starch, resulting in enhanced texture and quality . Furthermore, research indicates that the ionic nature of potassium ions can influence protein interactions within biological systems, affecting coagulation processes .
Potassium aluminate shares similarities with several other compounds, particularly those within the alum family. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Potassium Aluminate | Highly soluble; used primarily in water treatment | |
| Potassium Aluminum Sulfate | Commonly used as an astringent; less soluble than potassium aluminate | |
| Sodium Aluminate | Similar uses but more reactive; often used in paper manufacturing | |
| Calcium Aluminate | Used in cement; less soluble than potassium aluminate |
Potassium aluminate stands out due to its high solubility and specific applications in both industrial processes and biological systems. Its ability to readily dissolve makes it particularly useful for applications requiring quick reactions or interactions with other compounds.
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
